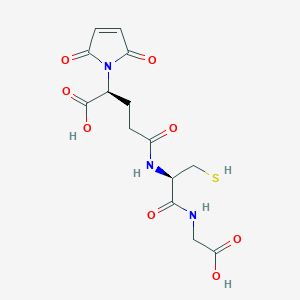

Glutathione maleimide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O8S/c18-9(16-7(6-26)13(23)15-5-12(21)22)2-1-8(14(24)25)17-10(19)3-4-11(17)20/h3-4,7-8,26H,1-2,5-6H2,(H,15,23)(H,16,18)(H,21,22)(H,24,25)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLINWINCQATEGU-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)C(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)N(C1=O)[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00929848 | |

| Record name | 5-({1-[(Carboxymethyl)imino]-1-hydroxy-3-sulfanylpropan-2-yl}imino)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-hydroxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137593-43-2 | |

| Record name | Glutathione maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137593432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-({1-[(Carboxymethyl)imino]-1-hydroxy-3-sulfanylpropan-2-yl}imino)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-hydroxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Functionalization of Glutathione Maleimide Analogues

General Principles of Maleimide (B117702) Functionalization for Bioconjugation

Maleimide functionalization is a cornerstone of bioconjugation chemistry, primarily due to the specific and efficient reaction between maleimides and thiols (sulfhydryl groups). This reaction, a Michael-type addition, proceeds readily under physiological conditions, including in aqueous environments at neutral pH. nih.gov The primary product is a stable covalent thioether bond, formed without the generation of byproducts, which simplifies purification processes. nih.gov This high specificity for thiols makes maleimides ideal reagents for targeting cysteine residues within peptides and proteins, such as the tripeptide glutathione (B108866) (GSH). nih.gov

The general mechanism involves the nucleophilic attack of a thiolate anion on one of the activated double bond carbons of the maleimide ring. While the resulting succinimide (B58015) thioether linkage is generally considered stable, research has shown that it can undergo a retro-Michael reaction, particularly in the presence of excess thiols like glutathione. nih.gov This reversibility can be exploited as a strategy for the controlled release of conjugated molecules in the reducing environments found within cells. nih.gov The kinetics of both the forward conjugation and the reverse retro-Michael reaction can be modulated by factors such as the chemical structure of the thiol and the maleimide, as well as the pH of the reaction environment. nih.gov

Synthesis Routes for Specific Glutathione Maleimide Derivatives

The synthesis of N-substituted maleimides typically follows a two-step process. tandfonline.com The first step involves the reaction of maleic anhydride (B1165640) with a selected primary amine in a solvent like dichloromethane. This reaction opens the anhydride ring to form an N-substituted maleamic acid derivative. tandfonline.com The second step is a dehydration-induced cyclization of the maleamic acid to form the final N-substituted maleimide. This is commonly achieved by heating the intermediate in the presence of acetic anhydride and a catalyst, such as sodium acetate. tandfonline.com

In biological systems, such as Escherichia coli, the formation of these adducts is the first step in a detoxification pathway. nih.govnih.gov After the initial formation of the S-conjugate, the imide ring of the adduct is hydrolyzed, releasing a non-toxic N-substituted maleamic acid and recycling the glutathione within the cell. nih.govnih.govresearchgate.net

| Maleimide Derivative | Reactant | Resulting Adduct | Primary Application/Finding | Reference |

|---|---|---|---|---|

| N-ethylmaleimide (NEM) | Glutathione (GSH) | N-ethylsuccinimido-S-glutathione (ESG) | Forms adduct that is part of a bacterial detoxification pathway. | nih.gov, nih.gov |

| N-laurylmaleimide (NLM) | Glutathione (GSH) | S-N-Laurylmaleimide glutathione (GSH-NLM) | Derivatization prevents GSH oxidation and reduces polarity for analysis. | nih.gov |

| N-phenylmaleimide (NPM) | Glutathione (GSH) | N-phenylsuccinimido-S-glutathione | Detoxified by E. coli through adduct formation and hydrolysis. | nih.gov |

A specialized class of maleimides, the 2,3-diiodomaleimides, has been engineered for specific applications targeting glutathione. These compounds are incorporated into polymers to create functional materials designed to interact with and deplete intracellular GSH. researchgate.netrsc.orgnih.gov A key strategy involves the synthesis of amphiphilic block copolymers where poly(ethylene glycol) (PEG) acts as a hydrophilic macroinitiator for the polymerization of a caprolactone (B156226) monomer functionalized with a 2,3-diiodomaleimide group. researchgate.netrsc.orgnih.gov

These amphiphilic polymers, composed of a biodegradable and biocompatible polycaprolactone (B3415563) block and a hydrophilic PEG block, self-assemble in aqueous solutions to form polymeric micelles. researchgate.netrsc.orgnih.gov The resulting 2,3-diiodomaleimide-conjugated micelles have demonstrated the ability to effectively quench glutathione, even at low concentrations. researchgate.netrsc.orgnih.gov This approach shows promise for applications where reducing elevated glutathione levels is desirable. rsc.org

Maleimide-functionalized polymers are versatile platforms for bioconjugation and material design. A common synthetic approach for creating maleimide-terminated block copolymers involves several steps. First, a polymer like poly(ε-caprolactone) with a terminal carboxylic acid (PCL-COOH) is synthesized. This is then coupled to a bifunctional poly(ethylene glycol) (HO-PEG-OH) to produce a PCL-PEG-OH block copolymer. nih.govresearchgate.net The terminal hydroxyl group of the PEG block is subsequently converted into a maleimide group, yielding the final PCL-PEG-MAL polymer. nih.govresearchgate.net These polymers can form nanoparticles with maleimide functionalities presented on their surface, which readily conjugate with glutathione. nih.govresearchgate.net The conjugation of L-glutathione to maleimide-functionalized PEG (PEG-MAL) has been shown to proceed to completion and can be monitored using 1H NMR spectroscopy. nih.gov

Another innovative application is the creation of glutathione-sensitive hydrogels. nih.govrsc.org In this design, maleimide-functionalized low molecular weight heparin (LMWH) is used as a crosslinker for multi-arm star polymers of PEG that have been functionalized with thiol groups. nih.govrsc.org The resulting hydrogel's stability and degradation are dependent on the retro-Michael addition reaction, making them sensitive to the reducing environment created by glutathione. The rate of degradation and release of LMWH from the hydrogel can be precisely tuned by altering the chemical structure of the thiol-containing linker attached to the PEG arms. nih.govrsc.org

| Polymer System | Synthetic Strategy | Interaction with Glutathione | Key Finding | Reference |

|---|---|---|---|---|

| PCL-PEG-MAL | Conversion of terminal -OH on PCL-PEG-OH to maleimide. | Surface maleimide groups conjugate with GSH. | Accessible maleimide functionality on nanoparticle surfaces estimated at 51-67%. | nih.gov, researchgate.net |

| PEG-LMWH Hydrogel | Crosslinking of maleimide-functionalized LMWH with thiolated star-PEG. | GSH induces degradation via retro Michael-type addition. | Degradation kinetics are tunable based on the crosslink chemistry. | nih.gov, rsc.org |

Maleimide-functionalized nanomaterials, particularly gold nanoparticles (AuNPs), have been developed as sophisticated tools for interacting with glutathione. One fabrication method for creating maleimide-presenting gold nanoparticles (Mal-AuNPs) starts with AuNPs that have a surface coated with a monolayer of acid-terminated ligands. koreascience.kr These acid groups are then activated and reacted with N-aminoethyl maleimide via an amide coupling reaction, resulting in a stable and uniform monolayer of maleimide groups on the nanoparticle surface. koreascience.kr

An alternative synthesis route employs a protection strategy. PEGylated AuNPs are modified with a furan-protected maleimide-PEG-thiol ligand. researchgate.netgoogle.com The furan (B31954) group acts as a thermolabile protecting group for the maleimide. The active maleimide functionality can be readily generated when needed through a retro-Diels-Alder reaction, which is typically induced by heating. researchgate.netgoogle.com

These Mal-AuNPs are highly effective at selectively capturing glutathione from complex biological samples through the Michael addition reaction between the surface maleimides and the thiol group of GSH. koreascience.kr This selective capture allows for subsequent quantification of the bound glutathione using techniques like matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. koreascience.kr Furthermore, the reversible nature of the maleimide-thiol bond can be harnessed; the glutathione-mediated retro-Michael addition at the nanoparticle surface has been demonstrated as a proof-of-concept for the controlled delivery of a molecular cargo. nih.gov

The reaction between maleimide and glutathione is the basis for the design of highly specific "turn-on" fluorescent probes for thiol detection. These probes consist of a fluorescent core (chromophore) that is chemically linked to a maleimide group. In its unconjugated state, the probe exhibits low or no fluorescence. The maleimide moiety often acts to quench the fluorescence of the nearby chromophore. thieme-connect.comacs.orgthieme-connect.comresearchgate.net

Upon the addition of a thiol-containing analyte like glutathione, the thiol reacts with the maleimide. This conjugation disrupts the quenching mechanism, leading to a significant increase in fluorescence intensity, thereby "turning on" the signal. thieme-connect.comthieme-connect.comresearchgate.net

Several classes of such probes have been developed:

Diaminoterephthalate (DAT) Probes: A DAT chromophore is equipped with a maleimide functional group via a linker. thieme-connect.com The synthesis involves preparing the DAT core, attaching a linker, and then coupling the maleimide. Reaction of the probe with glutathione results in a roughly 20-fold increase in fluorescence emission. thieme-connect.comthieme-connect.comresearchgate.net

BODIPY-Based Probes: In these probes, a maleimide group is attached to a BODIPY fluorophore. mdpi.com The maleimide quenches the BODIPY fluorescence through a photoinduced electron transfer (PET) process. When a thiol reacts with the maleimide, the PET mechanism is deactivated, restoring the bright fluorescence of the BODIPY core. mdpi.com

Dimaleimide Fluorogens: These molecules are designed with two maleimide groups attached to an aromatic fluorescent core. acs.org They remain non-fluorescent until both maleimide groups have undergone the thiol addition reaction, which eliminates their ability to quench the core's fluorescence. acs.org

| Probe Type | Fluorophore Core | Quenching/Activation Mechanism | Fluorescence Change upon GSH Conjugation | Reference |

|---|---|---|---|---|

| DAT-Maleimide Probe | Diaminoterephthalate (DAT) | Fluorescence is quenched by the maleimide moiety. | ~20-fold increase in fluorescence intensity. | thieme-connect.com, thieme-connect.com, researchgate.net |

| BODIPY-Maleimide Probe | BODIPY | Quenching via Photoinduced Electron Transfer (PET) by the maleimide. | Fluorescence is restored upon deactivation of PET. | mdpi.com |

| Dimaleimide Fluorogen | Aromatic Core | Quenching by two maleimide groups. | Fluorescence is turned on after reaction of both maleimides. | acs.org |

Reaction Mechanisms and Kinetic Studies in Glutathione Maleimide Systems

Mechanism of Thiol-Maleimide Michael Addition

The fundamental reaction between the thiol group of glutathione (B108866) and the electron-deficient double bond of a maleimide (B117702) derivative is a Michael-type addition. This process is highly chemoselective for thiols, particularly at physiological pH, making it a "click" reaction of choice in complex biological media.

The reaction mechanism involves the nucleophilic attack of the thiolate anion (GS⁻), the deprotonated form of glutathione's thiol group, on one of the carbon atoms of the maleimide's carbon-carbon double bond. This addition results in the formation of a stable succinimide (B58015) thioether linkage. nih.govresearchgate.net This covalent bond connects the glutathione molecule to the maleimide-functionalized entity. The resulting adduct is often considered stable, which has motivated its widespread use in creating bioconjugates, fluorescent labels, and crosslinked hydrogels. nih.gov The process is generally rapid and proceeds under mild aqueous conditions. d-nb.info

The efficiency, rate, and specificity of the glutathione-maleimide conjugation are not absolute but are profoundly influenced by the reaction environment. Key parameters such as pH, the solvent system, and the presence of catalysts can be modulated to optimize the conjugation process for specific applications.

The rate of the thiol-maleimide reaction is highly dependent on the pH of the medium. The reactive species is the thiolate anion, and therefore, the reaction rate generally increases as the pH approaches and surpasses the pKa of the thiol group, leading to a higher concentration of the nucleophilic thiolate. For many thiols, the reaction rate accelerates with an increasing pH up to approximately 7.5. researchgate.net

However, at higher pH values (typically above 7.5-8.0), competing side reactions can occur. These include the hydrolysis of the maleimide ring to the unreactive maleamic acid and the potential for Michael addition from primary amines, if present. researchgate.net Furthermore, in conjugations involving peptides with an N-terminal cysteine, basic conditions can promote an intramolecular rearrangement of the initial succinimide thioether adduct into a more stable thiazine (B8601807) isomer. nih.gov Studies have shown that at pH 8.4, the conversion to this thiazine isomer can be as high as 90% after 24 hours, whereas at pH 5.0, the reaction is significantly slower with minimal thiazine formation. nih.gov This underscores the necessity of carefully controlling the pH to balance reaction speed with the prevention of undesirable side products.

| pH Condition | Observation | Reference |

|---|---|---|

| 5.0 (Acidic) | Slow conjugation rate, minimal thiazine formation. | nih.gov |

| 7.3 (Near-Neutral) | Efficient conjugation; moderate thiazine formation over 24 hours (~33%). | nih.gov |

| 8.4 (Basic) | Rapid conjugation; significant thiazine formation (~90% after 24h) and maleimide hydrolysis. | nih.gov |

The choice of solvent and buffer system can significantly impact the kinetics of the thiol-maleimide reaction. Computational and experimental studies have explored solvents such as chloroform, N,N-dimethylformamide (DMF), and various aqueous buffers. rsc.org Polar aprotic solvents like DMF and dimethyl sulfoxide (B87167) (DMSO) have been observed to accelerate reaction rates. researchgate.net This is attributed to their ability to stabilize the negatively charged thiolate anion, thereby increasing its nucleophilicity. researchgate.net

The buffer species itself can also play a role. For instance, comparisons between TRIS and ammonium (B1175870) bicarbonate buffers have revealed differences in the long-term stability of the resulting maleimide-peptide adducts, with ammonium bicarbonate leading to higher levels of hydrolysis and other modifications over time. proteomics.com.au The presence of certain buffer components can also catalyze the hydrolysis of the succinimide ring, a key degradation pathway. proteomics.com.au

While the thiol-maleimide reaction often proceeds efficiently without a catalyst, certain initiators can be used to modulate the reaction mechanism and kinetics. Common catalysts include tertiary amines (e.g., triethylamine, DABCO) and phosphines (e.g., dimethylphenyl-phosphine). researchgate.netrsc.org The choice of initiator can direct the reaction to proceed through a base-initiated, nucleophile-initiated, or ion pair-initiated mechanism, each with distinct kinetic profiles. researchgate.netrsc.org In some cases, intramolecular catalysis can occur. For example, maleimide reagents incorporating a nearby amino group can exhibit "self-hydrolyzing" properties, where the amino group acts as an intramolecular base catalyst to accelerate the hydrolysis of the succinimide ring post-conjugation. ucl.ac.uk

Optimization of Reaction Parameters for Efficient Conjugation

Influence of Solvent Systems and Buffers

Dynamics of Reversibility and Degradation of Maleimide-Thiol Adducts

Contrary to the long-held view of their permanent stability, succinimide thioether linkages can undergo reversible cleavage and degradation, particularly in the presence of excess thiols like glutathione. nih.gov This behavior is governed by a retro-Michael reaction, which allows for the design of stimuli-responsive systems that degrade in specific reducing environments.

The reversibility of the adduct involves the reformation of the maleimide and the thiol. In a thiol-rich environment, this is typically followed by a thiol exchange reaction, where an exogenous thiol (like glutathione) reacts with the reformed maleimide, leading to the cleavage of the original conjugate. nih.govprolynxinc.com The rate and extent of this exchange are dictated by the equilibrium of the retro-addition reaction. nih.gov

The stability of the maleimide-thiol adduct against this reversal is influenced by several factors. A key factor is the pKa of the original thiol; adducts formed from thiols with a higher pKa tend to be more stable and exhibit slower exchange rates. nih.govacs.org For example, a conjugate of N-acetyl-l-cysteine (pKa 9.5) with N-ethyl maleimide showed a half-life of 258 hours when incubated with glutathione, while a conjugate of 4-mercaptophenylacetic acid (pKa 6.6) had a half-life of only 3.1 hours under similar conditions. nih.govacs.org

| Thiol Conjugated to N-Ethyl Maleimide (NEM) | Thiol pKa | Half-life of Conversion with Glutathione (hours) | Extent of Conversion (%) | Reference |

|---|---|---|---|---|

| 4-mercaptophenylacetic acid (MPA) | 6.6 | 3.1 | ~90 | nih.govacs.org |

| 4-mercaptohydrocinnamic acid (MPP) | 7.0 | 3.6 | ~90 | nih.govacs.org |

| N-acetyl-l-cysteine (NAC) | 9.5 | 258 | ~1 | nih.govacs.org |

In addition to the retro-Michael reaction, the succinimide ring of the adduct can undergo irreversible hydrolysis to form two isomeric succinamic acid thioethers (SATEs). prolynxinc.com This ring-opening reaction stabilizes the conjugate, rendering it immune to thiol exchange. prolynxinc.com The rate of this hydrolysis is highly dependent on the N-substituent of the original maleimide. Electron-withdrawing N-substituents dramatically accelerate the hydrolysis rate. For instance, an N-aminoethyl substituted adduct hydrolyzes approximately 500-750 times faster than simple N-alkyl adducts due to the inductive effect of the protonated amine. prolynxinc.com This principle allows for the design of maleimides that, after conjugation, can be rapidly and purposefully hydrolyzed to ensure long-term in vivo stability. prolynxinc.comacs.org

Investigation of Retro-Michael Addition Pathways

Contrary to the long-held belief of their stability, maleimide-thiol adducts can undergo a retro-Michael addition, especially in the presence of other thiols at physiological pH and temperature. nih.govacs.orgnih.gov This reaction leads to the dissociation of the original adduct back into the maleimide and the thiol. researchgate.net The liberated maleimide is then susceptible to reaction with other available thiols, such as the abundant endogenous glutathione, leading to a thiol exchange. d-nb.inforesearchgate.net

This reversibility offers a strategy for the controlled release of conjugated molecules. nih.govacs.org The kinetics of this retro-Michael reaction, and thus the degradation of the adduct, can be controlled by altering the reactivity of the Michael donor. acs.orgnih.govresearchgate.net For instance, adducts formed with certain thiols can have half-lives ranging from 20 to 80 hours when incubated with glutathione. acs.orgnih.gov It is important to note that this retro-Michael reaction is hindered if the succinimide ring of the adduct undergoes hydrolysis. nih.govacs.orgnih.govresearchgate.net

The process can be summarized as follows:

A thiol reacts with a maleimide to form a succinimide thioether adduct.

In the presence of an external thiol like glutathione, the adduct can undergo a retro-Michael reaction, breaking down into the original thiol and maleimide.

The released maleimide then reacts with the external thiol, forming a new, more stable adduct. nih.gov

This process is particularly relevant in biological systems where glutathione is present in significant concentrations. nih.gov The susceptibility of the thioether linkage to this deconjugation can lead to a loss of the intended cargo and a reduction in the efficacy of bioconjugates. ucl.ac.uk

Kinetics of Thiol Exchange Reactions with Endogenous Thiols (e.g., Glutathione)

The succinimide thioether formed from the reaction of a thiol with a maleimide can undergo exchange reactions with other thiols, a process particularly relevant in the reducing environments of the body where glutathione (GSH) is abundant. nih.govnih.gov This thiol exchange is initiated by a retro-Michael reaction, which releases the original maleimide. d-nb.info The released maleimide is then trapped by other thiols present in the environment, such as glutathione. d-nb.inforesearchgate.net

The kinetics of this exchange are influenced by several factors. Model studies have shown that adducts of N-ethylmaleimide (NEM) with various thiols, when incubated with glutathione, exhibit half-lives of conversion ranging from 20 to 80 hours. acs.orgnih.gov The extent of this conversion can be significant, reaching up to 90% for certain adducts. acs.orgnih.gov

The rate of the thiol exchange reaction is notably dependent on the pKa of the original thiol in the adduct. nih.gov A higher thiol pKa generally leads to a slower exchange rate. nih.govresearchgate.net This principle allows for the tuning of the degradation rate of maleimide-thiol adducts. nih.gov For example, studies with N-substituted maleimides conjugated to thiols with varying pKa values demonstrated half-lives of conversion from as short as 3.1 hours to as long as 258 hours in the presence of glutathione. nih.govresearchgate.netacs.org

The pH of the environment also plays a crucial role; the kinetics of the retro-Michael addition and subsequent thiol exchange are retarded in conditions of lower pH. nih.govresearchgate.netacs.org Interestingly, the oxidation state of glutathione does not significantly impact the rate of the exchange reaction, suggesting that the initial retro-Michael addition is the rate-limiting step. nih.gov

This thiol exchange represents a significant pathway for the degradation of maleimide-based bioconjugates in vivo, potentially leading to the premature release of the conjugated payload. researchgate.netfrontiersin.orgnih.gov

Hydrolytic Ring-Opening of the Succinimide Moiety and its Impact on Stability

The succinimide ring within the maleimide-thiol adduct is susceptible to hydrolysis, a reaction that involves the opening of the ring to form a succinamic acid thioether. researchgate.netproteomics.com.au This hydrolytic ring-opening is a critical reaction as it results in a more stable product that is resistant to the retro-Michael reaction and subsequent thiol exchange. nih.govacs.orgnih.govresearchgate.netacs.orgprolynxinc.com Once the ring is opened, the adduct is effectively "locked," preventing the deconjugation of the thiol. nih.gov

The rate of this stabilizing hydrolysis is often in competition with the retro-Michael reaction. researchgate.net For many common N-alkyl maleimide adducts, the rate of hydrolysis is relatively slow. nih.govacs.orgprolynxinc.comcreativepegworks.com For example, some N-alkyl thiosuccinimide adducts have hydrolysis half-lives of over a week, which may not be fast enough to prevent thiol exchange in vivo. acs.orgprolynxinc.com

However, the rate of hydrolytic ring-opening can be significantly accelerated through molecular design, particularly by modifying the N-substituent of the maleimide. acs.orgprolynxinc.com The introduction of electron-withdrawing groups on the N-substituent can dramatically increase the rate of hydrolysis. nih.govacs.orgprolynxinc.comcreativepegworks.com This accelerated hydrolysis offers a strategy to intentionally stabilize maleimide-thiol conjugates by converting them to their more stable, ring-opened forms before they are exposed to environments rich in thiols. acs.orgprolynxinc.com

The pH of the environment also influences the rate of hydrolysis, with the reaction being more pronounced under alkaline conditions. proteomics.com.au The stability of the succinimide ring is slightly increased at lower pH values, which could favor the retro-Michael degradation pathway in certain microenvironments. nih.gov

Tuning Degradation Kinetics through Molecular Design

The stability and degradation kinetics of glutathione maleimide adducts can be precisely controlled through strategic molecular design. Key factors that can be manipulated include the pKa of the reacting thiol, the nature of the N-substituent on the maleimide, and the electronic effects influencing the thioether linkage.

The acidity of the thiol, as indicated by its pKa, plays a significant role in the lability of the resulting maleimide-thiol adduct. nih.gov A higher thiol pKa generally leads to a decreased rate of the retro-Michael reaction and subsequent thiol exchange. nih.govresearchgate.netacs.org This is because a higher pKa corresponds to a less acidic thiol, which is a poorer leaving group in the retro-Michael reaction.

For instance, in studies comparing adducts of N-ethylmaleimide with different thiols, it was observed that adducts formed with thiols having a higher pKa exhibited slower degradation in the presence of glutathione. nih.gov This principle allows for the tuning of the adduct's stability; by selecting a thiol with a specific pKa, the half-life of the adduct can be modulated over a wide range, from hours to hundreds of hours. nih.govresearchgate.netacs.org This tunability is crucial for applications requiring controlled release of a conjugated molecule. nih.gov

The table below illustrates the effect of thiol pKa on the stability of N-ethylmaleimide adducts in the presence of glutathione.

| Thiol | pKa | Half-life of Conversion (hours) | Extent of Conversion (%) |

| 4-mercaptophenylacetic acid (MPA) | 6.6 | 20-80 | 20-90 |

| N-acetylcysteine (NAc) | 9.5 | 20-80 | 20-90 |

| 3-mercaptopropionic acid (MP) | 10.3 | No significant conversion | - |

Data compiled from studies on N-ethylmaleimide adducts incubated with glutathione. nih.govacs.orgnih.gov

The substituent on the nitrogen atom of the maleimide ring has a profound effect on both the reactivity of the maleimide and the stability of the resulting thiol adduct. researchgate.net The electronic properties of the N-substituent can influence the rates of both the desired Michael addition and the undesired retro-Michael reaction, as well as the stabilizing hydrolytic ring-opening. acs.org

Electron-withdrawing N-substituents can accelerate the rate of hydrolytic ring-opening of the succinimide thioether. nih.govacs.orgprolynxinc.comcreativepegworks.com This is advantageous for creating stable bioconjugates, as the ring-opened form is resistant to retro-Michael addition and subsequent thiol exchange. acs.orgprolynxinc.com For example, N-aryl substituted maleimides undergo hydrolysis much more rapidly than their N-alkyl counterparts. nih.govkinampark.com

The nature of the N-substituent also affects the kinetics of thiol exchange. Studies have shown that for a given thiol, the half-life of the adduct in the presence of glutathione can be significantly altered by changing the N-substituent on the maleimide. researchgate.netacs.org For example, for adducts with 4-mercaptophenylacetic acid (pKa 6.6), the half-life of conversion in the presence of glutathione varied from 3.1 to 18 hours depending on whether the N-substituent was an ethyl, phenyl, or aminoethyl group. nih.govresearchgate.netacs.org

The table below summarizes the effect of N-substituents on the stability of 4-mercaptophenylacetic acid (MPA) adducts.

| N-Substituent on Maleimide | Adduct Half-life with Glutathione (hours) | Extent of Conversion (%) |

| N-ethyl maleimide (NEM) | 18 | ~90 |

| N-phenyl maleimide (NPM) | 3.1 | ~12 |

| N-aminoethyl maleimide (NAEM) | - | - |

Data from model studies of 4-mercaptophenylacetic acid (MPA, pKa 6.6) conjugated to various N-substituted maleimides and incubated with glutathione. nih.govresearchgate.netacs.org

The stability of the thioether linkage in glutathione-maleimide adducts is influenced by resonance and inductive effects, which are in turn dictated by the N-substituent on the maleimide. researchgate.netacs.org These electronic effects can alter the electron density at the carbonyl carbons of the succinimide ring and the C-S bond, thereby affecting the rates of both retro-Michael addition and hydrolytic ring-opening. acs.org

An N-substituent with electron-withdrawing properties, either through resonance or induction, can increase the electrophilicity of the carbonyl carbons. ucl.ac.ukkinampark.com This increased electrophilicity makes the succinimide ring more susceptible to nucleophilic attack by water, leading to a faster rate of hydrolytic ring-opening and thus, a more stable, "locked" adduct. acs.orgacs.orgprolynxinc.com For example, an N-phenyl group can pull the lone pair of electrons from the nitrogen into the phenyl ring through resonance, which in turn enhances the rate of hydrolysis. kinampark.com

The electron-withdrawing nature of the functional groups on the original thiol also plays a role, with stronger electron-withdrawing groups on the thiol leading to a weaker C-S bond in the adduct. acs.org This interplay of electronic effects from both the thiol and the maleimide components allows for fine-tuning of the adduct's stability. researchgate.netacs.org

Role of N-Substituents on Maleimide Reactivity and Adduct Stability

Advanced Mechanistic Characterization

The reaction between glutathione (GSH) and maleimide derivatives, a cornerstone of bioconjugation chemistry, involves a Michael addition of the thiol group to the electron-deficient double bond of the maleimide ring. acs.orgresearchgate.net Advanced mechanistic studies utilizing hydrogen-deuterium (H/D) exchange and nuclear magnetic resonance (NMR) spectroscopy have provided deeper insights into the stereochemistry and dynamics of this reaction. These investigations reveal that the process is more complex than a simple, irreversible addition, involving the formation of multiple diastereomers and isotopomers through H/D addition and subsequent exchange processes. acs.orgresearchgate.netnih.gov

Detailed research on the reaction of N-ethylmaleimide (NEM), a common maleimide reagent, with glutathione has demonstrated that hydrogen-deuterium addition and exchange events occur both during the initial reaction and the subsequent analysis, leading to a complex mixture of products. acs.orgacs.org When the reaction is performed in a deuterium (B1214612) oxide (D₂O) solvent, the thiolate addition to the maleimide double bond is followed by the addition of a deuterium atom from the solvent. acs.org This process, a consequence of the ketonization of the enolate intermediate, results in the formation of deuterated thiosuccinimide adducts. acs.org

NMR spectroscopy has been a critical tool for identifying and quantifying the various diastereomers and isotopomers formed. researchgate.netnih.gov Studies have shown that the Michael addition, combined with H/D exchange, can produce up to twelve distinct diastereomers/isotopomers. researchgate.netnih.gov The reaction of GSH with NEM in H₂O at an acidic pH of 3.2 leads to the formation of two primary diastereomers. acs.org However, when the reaction is conducted in D₂O, a more complex set of products is observed due to both the initial deuterium addition and subsequent H/D exchange at the methine and methylene (B1212753) positions of the succinimide ring. acs.orgresearchgate.net

The rate and extent of this H/D exchange are not static but are influenced by several factors, including the molecular structure, pH, and the composition of the buffer used. acs.orgresearchgate.netnih.gov For instance, the ratio of the two primary diastereomers formed during the reaction of cysteine (another thiol) with NEM was observed to change from approximately 50:50 in D₂O to 41:59 when a phosphate (B84403) buffer was used, a phenomenon not seen with glutathione under similar conditions. acs.org This highlights the subtle interplay of reaction conditions in dictating the final product distribution.

The elucidation of these H/D addition and exchange mechanisms is significant. It provides a more accurate picture of the thiol-maleimide reaction landscape and has practical implications for fields such as metabolomics, where NEM is used to quantify GSH, as well as in the precise synthesis of small molecules and bioconjugates. acs.orgnih.gov

Detailed Research Findings:

The following tables present data from studies on H/D addition and exchange in the N-ethylmaleimide-glutathione system.

| Reaction Solvent | Process | Resulting Products | Reference |

|---|---|---|---|

| H₂O | Michael Addition | Formation of two primary thiosuccinimide diastereomers. | acs.orgresearchgate.net |

| D₂O | Michael Addition & H/D Exchange | Formation of up to twelve unique diastereomers/isotopomers. | researchgate.netnih.gov |

| Thiol Compound | Buffer Condition | Diastereomer Ratio | Reference |

|---|---|---|---|

| Glutathione (GSH) | Phosphate Buffer | Ratio remains ~50:50. | acs.org |

| Cysteine (Cys) | Unbuffered D₂O | ~50:50 | acs.org |

| Cysteine (Cys) | Phosphate Buffer | Changes to ~41:59. | acs.org |

| Reaction Medium | Time (hours) | Buffer | % H Remaining (Methine C3-H) | % H Remaining (Methylene C4-H) | Reference |

|---|---|---|---|---|---|

| H₂O Reaction, D₂O NMR Solvent | 1 | Ammonium Bicarbonate | ~95% | ~98% | researchgate.net |

| H₂O Reaction, D₂O NMR Solvent | 24 | Ammonium Bicarbonate | ~60% | ~80% | researchgate.net |

| H₂O Reaction, D₂O NMR Solvent | 1 | Phosphate Buffer | ~85% | ~95% | researchgate.net |

| H₂O Reaction, D₂O NMR Solvent | 24 | Phosphate Buffer | ~20% | ~55% | researchgate.net |

| D₂O Reaction, D₂O NMR Solvent | 1 | Ammonium Bicarbonate | ~2% | ~5% | researchgate.net |

| D₂O Reaction, D₂O NMR Solvent | 24 | Ammonium Bicarbonate | ~1% | ~2% | researchgate.net |

Advanced Analytical Techniques in Glutathione Maleimide Research

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are fundamental in separating the glutathione-maleimide adduct from complex biological matrices and quantifying its presence. High-performance liquid chromatography (HPLC) and its ultra-high-performance counterpart (UHPLC) are at the forefront of these analytical efforts.

High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies

HPLC is a powerful tool for the analysis of glutathione (B108866) and its derivatives. To enhance detection sensitivity and selectivity, especially when dealing with low concentrations in biological samples, derivatization strategies are often employed. These strategies involve reacting the thiol group of glutathione with a reagent to form a fluorescent or UV-active product.

N-(1-pyrenyl)maleimide (NPM): This reagent reacts with thiols to form highly fluorescent adducts. The use of NPM in post-column derivatization allows for the detection of various thiols, including glutathione, with low detection limits in the picomolar range. nih.gov This method has been validated for linearity, accuracy, and precision in cellular extracts. nih.gov One method for measuring glutathione involves derivatization with N-(1-pyrenyl)maleimide. semanticscholar.org

Monobromobimane (mBrB): This is another popular fluorescent labeling agent for thiols. nih.govnih.gov HPLC methods using mBrB derivatization are optimized to improve sensitivity, achieving detection limits in the nanomolar range for glutathione. nih.gov These methods can be fully automated, allowing for the high-throughput analysis of reduced and oxidized glutathione in various biological tissues. researchgate.netsemanticscholar.org The derivatization reaction with mBrB is pH-dependent, with optimal conditions typically around pH 9. mdpi.com The stability of the derivatized product is also a key consideration, with studies showing that the glutathione-mBrB adduct is stable for extended periods. nih.gov

| Derivatization Reagent | Detection Method | Typical Detection Limit | Key Features |

| N-(1-pyrenyl)maleimide (NPM) | Spectrofluorimetry | Picomolar range nih.gov | Forms highly fluorescent adducts, suitable for post-column derivatization. nih.gov |

| Monobromobimane (mBrB) | Spectrofluorimetry | Nanomolar range nih.gov | Allows for automated, high-throughput analysis; pH-dependent reaction. nih.govresearchgate.netsemanticscholar.orgmdpi.com |

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) for Complex Biological Matrices

For the analysis of glutathione-maleimide adducts in complex biological samples such as plasma, saliva, and urine, the combination of ultra-high-performance liquid chromatography (UHPLC) with high-resolution mass spectrometry (HRMS) offers superior sensitivity and efficiency. frontiersin.orgnih.govnih.gov This approach allows for the accurate measurement of glutathione concentrations, which can be valuable for clinical diagnostics. frontiersin.orgnih.gov

A novel analytical method has been developed that combines a facile thiol-maleimide derivatization with a supramolecular solvent-based dispersive liquid-liquid microextraction (SUPRAS-DLLME) prior to UHPLC-HRMS analysis. frontiersin.orgnih.gov In this method, a maleimide (B117702) homolog, such as N-laurylmaleimide, is used as the derivatization reagent. frontiersin.org The derivatization enhances the hydrophobicity of the glutathione adduct, improving its extraction efficiency by the SUPRAS. nih.gov The use of SUPRAS serves as a green extraction solvent with high efficiency and low matrix effects, making it particularly suitable for preparing biological samples. nih.gov The structure of the resulting glutathione-maleimide adduct can be further characterized using techniques like NMR and HRMS. frontiersin.org

Spectroscopic and Mass Spectrometric Characterization

Spectroscopic and mass spectrometric techniques are indispensable for the detailed characterization of the glutathione-maleimide adduct, providing insights into its structure, formation kinetics, and behavior in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Kinetic Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of the glutathione-maleimide adduct. researchgate.net Both 1H and 13C NMR, including 2D NMR techniques, are used to characterize the conjugates formed from the reaction of glutathione with maleimides like N-ethylmaleimide (NEM). nih.govacs.org These studies have revealed the formation of diastereomers and have been instrumental in assigning all the resulting structures in solution. nih.govacs.org

NMR is also employed to monitor the kinetics of the thiol-maleimide reaction and the subsequent degradation of the adduct. nih.govacs.orgnih.gov For instance, 1H NMR can be used to follow the disappearance of the maleimide protons and the appearance of new signals corresponding to the adduct, allowing for the determination of reaction rates. rsc.org Furthermore, NMR has been used to study the retro-Michael type addition and thiol exchange reactions that glutathione-maleimide adducts can undergo, providing insights into their stability and degradation pathways. nih.govacs.orgnih.gov The rate of these reactions is influenced by factors such as the pKa of the thiol and the nature of the N-substituent on the maleimide. nih.govacs.org

Mass Spectrometry (MS) Applications in Glutathione Maleimide Analysis

Mass spectrometry (MS) is a highly sensitive technique for the detection and quantification of glutathione-maleimide adducts. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is one of the MS techniques utilized in this field.

One innovative approach involves the use of maleimide-presenting gold nanoparticles (Mal-AuNPs) for the selective extraction and quantification of glutathione from complex samples like cell lysates. koreascience.kr In this method, glutathione is captured by the Mal-AuNPs via a Michael addition reaction. The resulting glutathione-conjugated AuNPs are then analyzed by MALDI-TOF MS. koreascience.kr To achieve absolute quantification, an internal standard, such as isotope-labeled glutathione, is introduced. koreascience.kr The comparison of the mass peak intensities of the analyte and the internal standard allows for accurate quantification. koreascience.kr

MALDI-TOF MS has also been used to characterize modifications that can occur to maleimide-peptide adducts, such as oxidation and hydrolysis, which are observed as mass shifts in the spectrum. proteomics.com.au

Fluorometric and UV/Vis Spectrophotometric Assays for Thiol Detection

Fluorometric and UV/Vis spectrophotometric assays provide sensitive and convenient methods for the detection and quantification of thiols, including the reaction between glutathione and maleimides.

Fluorometric Assays: These assays often utilize probes that become fluorescent upon reaction with a thiol. For example, N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl]maleimide (CPM) is a thiol-specific fluorochrome used in microfluorometric assays to quantify cellular thiols. nih.gov Other proprietary dyes are used in commercially available kits that show enhanced fluorescence upon reacting with maleimide, allowing for the detection of as little as 10 picomoles of maleimide. Some fluorescent probes, like rhodamine B-based probes with a maleimide unit, exhibit a significant increase in fluorescence intensity upon reaction with glutathione due to a Michael addition followed by a spirolactam ring opening. nih.gov The Alexa Fluor maleimides are another class of fluorescent probes useful for labeling thiols on the surface of live cells. thermofisher.com

UV/Vis Spectrophotometric Assays: These methods rely on the change in absorbance upon the reaction of a thiol with a specific reagent. A common, though less sensitive, method for quantifying maleimides is by measuring their absorbance at 302 nm. aatbio.com More robust methods involve a reverse glutathione assay where a known excess of glutathione is reacted with the maleimide sample. The remaining unreacted glutathione is then quantified using a reagent like 4,4'-dithiodipyridine (DTDP), which results in a product with a maximum absorbance at 324 nm. aatbio.com Another well-known reagent is 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which reacts with thiols to produce a colored product measured at 412 nm. nih.gov The reaction of N-ethylmaleimide with sulfhydryl groups can also be followed spectrophotometrically. acs.org

| Assay Type | Principle | Typical Wavelengths (nm) | Key Features |

| Fluorometric | Formation of a fluorescent adduct | Ex/Em = 490/520 | High sensitivity, suitable for microplate formats. nih.gov |

| UV/Vis Spectrophotometric (Direct) | Intrinsic absorbance of maleimide | 302 aatbio.com | Simple but less sensitive. aatbio.com |

| UV/Vis Spectrophotometric (Reverse Assay) | Quantification of unreacted thiol with DTDP | 324 aatbio.com | More robust than direct measurement. aatbio.com |

| UV/Vis Spectrophotometric (Ellman's Reagent) | Reaction of thiol with DTNB | 412 nih.gov | Widely used for thiol quantification. nih.gov |

Sample Preparation and Extraction Optimization

The accurate quantification of this compound adducts and the characterization of related conjugates in biological and synthetic systems hinge on meticulous sample preparation and the use of advanced extraction techniques. This section details critical strategies for preserving the integrity of glutathione in biological matrices and introduces a sophisticated microextraction method for its analysis.

Strategies for Preventing Glutathione Oxidation in Biological Samples

Reduced glutathione (GSH) is highly susceptible to auto-oxidation to its disulfide form (GSSG), a process that can be accelerated during sample collection, processing, and storage. nih.gov This post-sampling oxidation can lead to a significant overestimation of GSSG levels and an inaccurate assessment of the redox status. nih.gov Therefore, stringent measures must be implemented to prevent artificial oxidation.

Immediate processing of biological samples is paramount. When immediate analysis is not feasible, a combination of chemical stabilization and controlled temperature storage is essential. Key strategies include:

Acidification: Rapidly lowering the pH of the sample is a common and effective method to inhibit enzymatic activity and slow the rate of auto-oxidation. icm.edu.pl Acids like perchloric acid (PCA) and trichloroacetic acid (TCA) are frequently used to deproteinize samples, which also helps to stabilize GSH. nih.govnih.gov Studies have shown that a final concentration of 15% PCA can maintain the integrity of glutathione in whole blood samples for up to four weeks when stored at -80°C. nih.gov TCA is also considered effective, with findings indicating that only 3-4% of GSH is oxidized within 20 hours at 0°C after its addition. icm.edu.pl

Chelating Agents: Metal ions, particularly iron and copper, can catalyze the oxidation of GSH. icm.edu.pl The addition of chelating agents such as ethylenediaminetetraacetic acid (EDTA) to collection tubes is a standard practice to sequester these metal ions and prevent them from participating in oxidative reactions. icm.edu.plresearchgate.net

Thiol-Masking Agents: To definitively prevent the thiol group of GSH from oxidizing, it can be derivatized with a thiol-masking agent. N-ethylmaleimide (NEM) is a widely used reagent for this purpose due to its rapid and specific reaction with thiols. nih.govnih.govnih.gov This reaction forms a stable glutathione-NEM adduct, effectively "trapping" GSH in its reduced state at the moment of collection. nih.govresearchgate.net This approach is crucial for accurately measuring the basal levels of GSSG, as even minor oxidation of the much more abundant GSH can dramatically skew the GSH/GSSG ratio. nih.gov

Temperature Control: Both enzymatic degradation and auto-oxidation are temperature-dependent processes. jfda-online.com Therefore, keeping samples on ice during processing and storing them at ultra-low temperatures (-80°C) is a critical step for long-term stability. nih.govjfda-online.comfda.gov.tw Studies have indicated that while the concentration of total GSH remains relatively consistent at -20°C or -80°C, alterations in the GSH/GSSG ratio can occur at room temperature due to both auto-oxidation and enzymatic degradation. jfda-online.com

A comparison of different deproteinizing acids for glutathione stability in whole blood is summarized below.

| Acid | Concentration | Observation | Reference |

| Perchloric Acid (PCA) | 15% (final) | Maintained sample integrity for 4 weeks at -80°C. | nih.gov |

| Trichloroacetic Acid (TCA) | 15% (final) | May be used for deproteinization; perchloric acid should not be used for enzymatic GSH determination. | nih.gov |

| Metaphosphoric Acid (MPA) | Various | Left substantial amounts of protein in samples. | nih.gov |

| 5-Sulfosalicylic Acid (SSA) | Various | Did not achieve acceptable sample stability at any tested concentration. | nih.gov |

Supramolecular Solvent-Based Dispersive Liquid-Liquid Microextraction (SUPRAS-DLLME)

SUPRAS-DLLME is an advanced and green analytical sample preparation technique that has been successfully applied to the determination of glutathione in biological fluids. nih.govnih.govfrontiersin.org This method offers high extraction efficiency and enrichment factors, making it suitable for analyzing analytes in complex matrices like plasma, urine, and saliva. nih.govnih.gov

The core of the technique involves the use of a supramolecular solvent (SUPRAS), which is a nano-structured liquid formed through the self-assembly of amphiphilic molecules (such as long-chain alcohols or acids) in an aqueous solution. mdpi.comua.pt The process for glutathione analysis typically involves two key steps:

Derivatization: Due to its hydrophilic nature, GSH is first derivatized to enhance its hydrophobicity and make it amenable to extraction by the nonpolar SUPRAS. This is achieved by reacting GSH with a maleimide homolog, such as N-laurylmaleimide (NLM). nih.govnih.gov The maleimide group reacts specifically with the thiol group of glutathione, forming a more hydrophobic glutathione-maleimide conjugate. This derivatization also serves the dual purpose of stabilizing GSH and preventing its oxidation. nih.gov

Microextraction: A mixture containing the derivatization agent (e.g., NLM) dissolved in a disperser solvent (e.g., tetrahydrofuran, THF) is rapidly injected into the aqueous sample. nih.govfrontiersin.org The THF acts as the disperser, facilitates the derivatization reaction, and induces the coacervation of the amphiphiles to form the SUPRAS phase. nih.govnih.gov This creates a cloudy solution where the fine droplets of the SUPRAS have a large surface area, enabling rapid and efficient extraction of the hydrophobic glutathione-NLM conjugate from the aqueous phase. The SUPRAS phase is then separated by centrifugation, and the analyte can be quantified using sensitive techniques like UHPLC-HRMS (Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry). nih.govnih.govresearchgate.net

Optimization of the SUPRAS-DLLME method involves investigating several parameters that affect extraction efficiency.

| Parameter | Optimized Condition | Effect | Reference |

| Amphiphile Type | Heptanoic Acid | Forms the basis of the supramolecular solvent. | researchgate.net |

| Derivatization Reagent | N-Laurylmaleimide (NLM) | Increases hydrophobicity and stabilizes GSH. | nih.govnih.gov |

| THF Amount | - | Acts as a dispersing agent and facilitates SUPRAS formation. | nih.gov |

| Vortex Time | 60 seconds | Facilitates the formation of SUPRAS and increases contact with the analyte. | nih.gov |

| Centrifugation Speed & Time | - | Separates the SUPRAS phase from the aqueous sample. | nih.gov |

Biophysical Characterization of Conjugate Systems

The functional properties of materials derived from glutathione-maleimide chemistry, such as hydrogels, are intrinsically linked to their physical and mechanical characteristics. Oscillatory rheology stands out as a powerful technique for probing these properties.

Oscillatory Rheology for Hydrogel Crosslinking and Degradation Studies

Oscillatory rheology is a non-destructive technique used to measure the viscoelastic properties of materials like hydrogels. tainstruments.com By applying a small, sinusoidal strain or stress to a sample and measuring the resulting stress or strain, one can determine the storage modulus (G') and the loss modulus (G''). nih.govnih.gov

Storage Modulus (G'): Represents the elastic (solid-like) component of the material. It quantifies the energy stored per cycle of oscillation and reflects the stiffness and crosslink density of the hydrogel. tainstruments.comnih.govmdpi.com

Loss Modulus (G''): Represents the viscous (liquid-like) component. It quantifies the energy dissipated as heat per cycle and reflects the ability of the polymer chains to flow. tainstruments.comnih.govmdpi.com

Hydrogel Crosslinking (Gelation): The formation of a hydrogel via the crosslinking of polymer chains, such as the Michael-type addition between thiol-modified polymers and maleimide-functionalized crosslinkers, can be monitored in real-time using oscillatory rheology. nih.gov A time sweep experiment, conducted at a constant frequency and strain, tracks the evolution of G' and G''. plos.orgrsc.org

Initially, in the solution state (sol), the loss modulus (G'') is greater than the storage modulus (G'). As crosslinking proceeds, a network structure forms, causing a rapid increase in the storage modulus (G'). The gel point is often defined as the time at which G' equals G''. nih.govplos.org Beyond this point, G' dominates G'', indicating the formation of a stable, elastic hydrogel network. plos.org The final plateau value of G' provides a measure of the hydrogel's final stiffness and the extent of crosslinking. usm.edu

Hydrogel Degradation: Oscillatory rheology is also invaluable for studying the degradation of hydrogels. nih.govusm.edu For hydrogels crosslinked via thiol-maleimide chemistry, degradation can be triggered by the introduction of excess thiol-containing molecules like glutathione, which can cleave the thioether succinimide (B58015) crosslinks through a retro-Michael reaction or thiol exchange. nih.govusm.edu

By monitoring G' and G'' over time after the addition of a degradation stimulus (e.g., a GSH solution), the kinetics of network breakdown can be quantified. nih.govusm.edu A decrease in the storage modulus (G') signifies the loss of crosslinks and the degradation of the hydrogel network. usm.edu This approach allows for the characterization of stimuli-responsive hydrogels designed for applications such as controlled drug delivery. nih.gov

| Rheological Parameter | Application in Hydrogel Studies | Typical Observation | Reference |

| Time Sweep | Monitoring gelation kinetics | Crossover of G' and G'' (gel point), followed by G' > G'' and plateauing of G'. | plos.orgrsc.org |

| Frequency Sweep | Characterizing the mechanical properties of the formed gel | In a stable gel, G' is typically much larger than G'' and shows weak frequency dependence. | plos.org |

| Amplitude/Strain Sweep | Determining the linear viscoelastic region (LVR) | G' and G'' are independent of strain within the LVR; a decrease at higher strains indicates network breakdown. | nih.govbiorxiv.org |

| Time Sweep (Degradation) | Monitoring hydrogel degradation | A significant decrease in G' over time after the introduction of a degradation agent (e.g., GSH). | nih.govusm.edu |

Research Applications of Glutathione Maleimide Conjugates in Chemical Biology and Materials Science

Bioconjugation and Directed Protein Modification

Glutathione (B108866) maleimide (B117702) serves as a versatile tool in bioconjugation and protein modification, primarily due to the high reactivity of the maleimide group toward thiol groups. ontosight.ai This reactivity allows for the selective modification of cysteine residues in proteins, enabling a wide range of applications in the study of protein structure and function, as well as in the development of novel biomaterials. ontosight.ai

Site-Specific Cysteine Labeling and Protein Functionalization

The maleimide moiety of glutathione maleimide readily reacts with the sulfhydryl group of cysteine residues via a Michael addition reaction, forming a stable thioether bond. licorbio.comcreativepegworks.com This specific and efficient reaction is widely employed for the site-specific labeling of proteins. By engineering proteins to contain a single reactive cysteine at a desired location, researchers can precisely attach probes, tags, or other functional molecules. nih.gov This strategy is crucial for applications where random labeling of other amino acid residues, such as lysines, would be detrimental to the protein's function or the study's outcome.

One of the challenges in cysteine-based labeling is the potential for dimerization or capping with endogenous molecules like glutathione, which can block the desired reaction. nih.gov To circumvent this, a mild reduction step is often employed to ensure the cysteine's thiol group is free and available for conjugation with the maleimide. nih.gov For instance, the reducing agent 2-mercaptoethylamine (2-MEA) can be used to convert nanobody dimers to their monomeric form, ready for site-specific coupling with a maleimide-functionalized chelator. nih.gov

The stability of the resulting maleimide-thiol conjugate can be a concern, as retro-Michael reactions can lead to the exchange of the conjugate with other thiols present in the biological environment, such as free glutathione. creativepegworks.com Research has focused on strategies to stabilize these linkages, for example, through transcyclization reactions that prevent this exchange process. creativepegworks.com

Conjugation of Biomolecules to Nanoparticles and Polymeric Scaffolds

The principles of maleimide-thiol chemistry extend to the functionalization of materials, enabling the conjugation of glutathione and other biomolecules to nanoparticles and polymeric scaffolds. This has significant implications for drug delivery, tissue engineering, and diagnostics.

Nanoparticles: Gold nanoparticles (AuNPs) functionalized with maleimide groups can be used to selectively capture and deliver molecules. nih.gov The glutathione-mediated retro-Michael addition reaction can be exploited for the controlled release of a molecular payload from the nanoparticle surface. nih.gov Conversely, the reaction can be "locked" by hydrolyzing the thioether adduct, ensuring the stable attachment of a cargo for applications like medical imaging. nih.gov Nanoliposomes have also been functionalized with glutathione-maleimide-PEG-DSPE, which can enhance cellular uptake. dovepress.com

Polymeric Scaffolds: Maleimide-functionalized polymers are used to create responsive biomaterials. For example, hydrogels formed by crosslinking maleimide-functionalized low molecular weight heparin with thiol-functionalized multi-arm poly(ethylene glycol) (PEG) have been developed. nih.gov These hydrogels can be designed to be sensitive to glutathione concentrations, allowing for controlled degradation and release of encapsulated molecules in specific cellular environments where glutathione levels are high. nih.gov Similarly, maleimide-functionalized polycaprolactone (B3415563) (PCL) has been synthesized to create polymeric micelles. nih.govrsc.org These micelles can effectively quench glutathione in cancer cells, a strategy aimed at increasing oxidative stress to induce apoptosis. nih.govrsc.org The 2,3-diiodomaleimide functionality has been specifically chosen for its rapid reactivity and ability to quench two glutathione molecules per maleimide group. nih.gov

Methodologies for Peptide and Protein Labeling and Tracking

This compound and related maleimide-containing reagents are fundamental to a variety of peptide and protein labeling and tracking methodologies. The reaction's specificity for cysteine allows for the attachment of a wide array of labels, including fluorescent dyes and radiolabels.

For tracking purposes, fluorescent maleimides are commonly used. For example, coumarin-maleimides have been developed as dual-functional probes that can rapidly react with the sulfhydryl group of a cysteine-containing peptide (like the TAT-peptide) or a protein, allowing for the tracking of their cellular uptake. nih.gov This labeling strategy can even be applied to cysteine-free proteins after introducing a sulfhydryl group using a reagent like Traut's reagent. nih.gov

In the context of radiolabeling for applications like positron emission tomography (PET), maleimide-functionalized chelators or prosthetic groups are conjugated to cysteine-tagged biomolecules. nih.govthno.org For instance, a nanobody engineered with a C-terminal cysteine tag can be site-specifically labeled with a maleimide-NOTA chelator for subsequent radiolabeling with Gallium-68. nih.gov Similarly, 18F-labeled maleimides have been used to radiolabel peptides like glutathione. thno.org

Development of Biochemical Probes and Biosensors

The specific and often fluorogenic reaction between maleimides and thiols forms the basis for a wide array of biochemical probes and biosensors designed to detect and quantify reduced glutathione and other biothiols in biological systems.

Fluorogenic Probes for Selective Detection of Reduced Glutathione and Other Biothiols

Fluorogenic probes are molecules that exhibit a significant change in their fluorescence properties upon reaction with a specific analyte. Many such probes for biothiol detection utilize a maleimide group as the recognition unit. The underlying principle is often the quenching of a fluorophore's emission in the unreacted probe, which is then "turned on" upon reaction with a thiol like glutathione.

One common mechanism is photoinduced electron transfer (PET). In coumarin-maleimide probes, the maleimide quenches the coumarin (B35378) fluorescence via PET. nih.gov The Michael addition of a thiol blocks this PET process, resulting in a significant increase in fluorescence quantum yield. nih.gov Another strategy involves a rhodamine B-based probe where the maleimide acts as the thiol recognition site. Reaction with glutathione triggers a Michael addition followed by the opening of a non-fluorescent spirolactam ring, leading to a strong fluorescent signal.

The selectivity of these probes can be tuned. While some probes react with a range of biothiols including cysteine, homocysteine, and glutathione, others have been designed to be more selective for glutathione. nih.gov For example, a cyanine-based probe with a 5-(dimethylamino)naphthalenesulfonamide group has shown high selectivity for glutathione over cysteine and homocysteine. acs.org The dye tetraphenylethene maleimide (TPE-MI) is notable because it becomes fluorescent upon labeling cysteine thiols exposed in unfolded proteins, but crucially, not when conjugated to the soluble, small molecule glutathione. nih.gov

The development of these probes aims for rapid response times, high sensitivity with low detection limits, and significant fluorescence enhancement upon reaction. nih.gov

Quantitative Assays for Thiol Concentrations in Biological Systems

Beyond qualitative detection, this compound conjugates are central to quantitative assays for measuring thiol concentrations. These assays are vital for understanding the redox state of cells, as the ratio of reduced glutathione (GSH) to its oxidized form (GSSG) is a key indicator of oxidative stress. mdpi.com

Competitive Fluorescence Assays: One approach involves a competitive reaction between a test compound and a fluorescent maleimide probe (e.g., fluorescein-5-maleimide) for a limited amount of glutathione. researchgate.net The rate of fluorescent product formation and the total fluorescence at the end of the reaction are altered in the presence of a competing thiol-reactive compound. researchgate.net By measuring these changes, the reaction rate constant of the competitor with glutathione can be calculated. researchgate.net

Mass Spectrometry-Based Assays: Mass spectrometry (MS) offers high sensitivity and specificity for quantification. One method uses maleimide-presenting gold nanoparticles to selectively extract glutathione from a sample. koreascience.kr The captured glutathione is then analyzed by MALDI-TOF MS using an isotope-labeled glutathione internal standard for absolute quantification. koreascience.kr Another technique involves derivatizing thiols with N-laurylmaleimide (NLM) to increase their hydrophobicity, followed by extraction and analysis using UHPLC-HRMS. frontiersin.orgnih.gov This derivatization step also serves to prevent the oxidation of glutathione during analysis. nih.gov Non-isotopic mass tags, such as N-cyclohexylmaleimide and N-tert-butylmaleimide, which have similar hydrophobicities and thus co-elute, can also be used for ratiometric quantification of thiols by mass spectrometry. nih.gov

These quantitative methods provide powerful tools for accurately measuring thiol concentrations in various biological fluids and cell models, which can be valuable for clinical diagnostics and biomedical research. frontiersin.org

Application in Enzymatic Activity Monitoring (e.g., Glutathione Reductase Assays)

The specific and rapid reaction between maleimides and thiols, such as the reduced form of glutathione (GSH), allows for the development of sensitive assays for monitoring enzymatic activity. A key example is in the study of glutathione reductase, an enzyme crucial for maintaining the cellular redox balance by catalyzing the reduction of glutathione disulfide (GSSG) to GSH.

Researchers have designed luminescent probes to monitor this enzymatic activity in real time. nih.govacs.org One such probe is a terbium(III)-cyclen complex functionalized with a maleimide group. nih.gov In its unbound state, the probe is poorly luminescent. nih.gov However, upon the enzymatic reduction of GSSG to GSH by glutathione reductase, the newly formed GSH reacts with the maleimide moiety of the probe. nih.govacs.org This conjugation event triggers a significant enhancement in the terbium luminescence, acting as a 'switch-on' signal. nih.gov This method allows for the direct and real-time observation of glutathione reductase activity. nih.govacs.org

It is important to note that while maleimides are effective in certain assay designs, they can also be a source of interference in others. In common colorimetric assays for glutathione, which are often based on a recycling system involving glutathione reductase and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), thiol-reactive compounds like maleimides can interfere with the measurements. assaygenie.com Therefore, their use must be carefully considered based on the specific assay principle. assaygenie.com

| Probe System | Principle | Application |

| Tb(III)-cyclen maleimide | Luminescence is 'switched on' upon conjugation with GSH. | Real-time monitoring of glutathione reductase converting GSSG to GSH. nih.govacs.org |

Design of Stimuli-Responsive Biomaterials

The significant difference in glutathione concentration between the extracellular environment (micromolar range) and the intracellular environment (millimolar range), particularly within tumor cells, provides a powerful stimulus for designing smart biomaterials that can release their payload in a targeted manner.

Hydrogels are three-dimensional polymer networks capable of holding large amounts of water. By incorporating glutathione-sensitive linkages, they can be engineered to degrade and release encapsulated drugs specifically in high-GSH environments like the cytosol of cancer cells. atlasofscience.orgmdpi.com A common strategy is to use disulfide bonds as cross-linkers within the hydrogel matrix. atlasofscience.orgacs.orgnih.gov

In the presence of high concentrations of GSH (e.g., 10 mM), the disulfide bonds are cleaved, leading to the disassembly of the hydrogel network and the controlled release of the entrapped therapeutic agent. atlasofscience.orgnih.gov For instance, a supramolecular hydrogel co-assembled from a benzene-based gelator and 4,4′-dithiodipyridine was shown to collapse within five hours in a 10 mM GSH solution, while remaining stable in a phosphate-buffered saline (PBS) solution without the reductant. atlasofscience.org Other systems have been developed that respond to dual stimuli, such as both the acidic pH and the high GSH levels characteristic of the tumor microenvironment, further enhancing the specificity of drug release. acs.orgnih.gov These hydrogels often exhibit injectable and self-healing properties, making them promising vehicles for cancer therapy. acs.orgnih.gov

| Hydrogel System | Stimulus | Release Mechanism | Key Finding |

| Supramolecular Co-assembly Hydrogel | 10 mM Glutathione | Cleavage of disulfide bonds | Complete gel collapse in 5 hours, enabling controlled release. atlasofscience.org |

| PEI-CPT/OSA-IR780 Hydrogel | Acidic pH and Glutathione | Cleavage of Schiff base and disulfide bonds | Dual-responsive, injectable, and self-healing with long-term biodegradability. acs.orgnih.gov |

| PVA/Alg-PBA Hydrogel | Reactive Oxygen Species (ROS) | ROS-mediated degradation | Controlled release of encapsulated glutathione to modulate inflammation. nih.gov |

Polymeric micelles are self-assembled nanostructures formed from amphiphilic block copolymers, which can encapsulate hydrophobic drugs in their core. Functionalizing the surface of these micelles with maleimide groups serves a dual purpose: targeted delivery and modulation of the intracellular environment. rsc.orgresearchgate.net

One innovative approach involves creating micelles from maleimide-functionalized polycaprolactone (PCL) and poly(ethylene glycol) (PEG). rsc.orgresearchgate.net The PEG shell provides stealth properties, extending circulation time, while the maleimide-functionalized core can be loaded with anticancer drugs like doxorubicin (B1662922) (DOX). rsc.orgresearchgate.netacs.org Upon entering a cancer cell, the maleimide groups on the micelle surface react with and deplete the high levels of intracellular glutathione. rsc.orgresearchgate.net This "glutathione quenching" intensifies oxidative stress within the cancer cell, making it more susceptible to the cytotoxic effects of the released drug. rsc.orgresearchgate.net

Researchers have synthesized micelles using a 2,3-diiodomaleimide functionality conjugated to polycaprolactone, which effectively quenched glutathione even at low micelle concentrations (0.01 mg/mL). rsc.orgresearchgate.net These micelles also demonstrated a high drug loading capacity for doxorubicin and exhibited pH-dependent drug release. rsc.orgresearchgate.net

| Micelle System | Functional Group | Drug | Drug Loading Capacity (DLC) | Key Feature |

| Maleimide-PCL-PEG | 2,3-diiodomaleimide | Doxorubicin (DOX) | 3.5% | Quenches intracellular glutathione, increasing oxidative stress. rsc.orgresearchgate.netresearchgate.net |

Maleimide-containing compounds are valuable chemical tools for intentionally modulating intracellular glutathione levels to study the mechanisms of oxidative stress. nih.gov By depleting the cell's primary non-enzymatic antioxidant, researchers can investigate the resulting cellular responses. Diethyl maleate, for example, has been used to deplete glutathione in yeast cells. nih.gov This depletion led to an observable increase in oxidative stress markers, including reactive oxygen species (ROS), protein carbonyls, and lipid peroxidation, along with decreased cell viability. nih.gov

Such studies reveal how cellular defense systems interact; for instance, the depletion of glutathione can lead to a compensatory increase in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov Furthermore, modulating glutathione levels has been shown to alter a cell's sensitivity to apoptosis-inducing agents. iiarjournals.org Depleting GSH can enhance the cytotoxicity of certain anticancer drugs, demonstrating that the cellular redox state plays a critical role in the response of malignant cells to therapy. iiarjournals.org This approach provides a controlled way to probe the intricate relationship between glutathione homeostasis, oxidative stress, and cell fate. iiarjournals.orgaacrjournals.org

Maleimide-Functionalized Polymeric Micelles for Targeted Intracellular Delivery and Glutathione Quenching

Strategies for Enhancing Maleimide-Thiol Conjugate Stability

While the maleimide-thiol Michael addition reaction is widely used for bioconjugation, the resulting thiosuccinimide adduct is not always completely stable. It can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione, leading to deconjugation and potential off-target effects. nih.govd-nb.infofrontiersin.org

To address the instability of maleimide-thiol conjugates, several chemical strategies have been developed. The primary issue is the reversibility of the Michael addition, which allows for thiol exchange reactions where the conjugated thiol is replaced by another, such as the highly abundant glutathione in the body. nih.govd-nb.inforesearchgate.net

One strategy to create a more stable bond is to promote the hydrolysis of the thiosuccinimide ring, which opens the ring and forms a stable thioether that is no longer susceptible to the retro-Michael reaction. d-nb.infofrontiersin.org This can be facilitated by using N-aryl substituted maleimides or other electron-withdrawing groups on the nitrogen atom. d-nb.info

A more recent and elegant strategy involves a transcyclization reaction. nih.govd-nb.info In this approach, a cysteine moiety is engineered near the conjugation site. After the initial maleimide-thiol conjugation, an intramolecular reaction occurs where the amine of the cysteine attacks one of the carbonyl groups of the succinimide (B58015) ring. nih.gov This "locks" the thioether bond within a new, more stable six-membered ring structure, effectively preventing the retro-Michael reaction and subsequent thiol exchange. nih.govd-nb.info This method provides a straightforward way to synthesize highly stable maleimide-thiol adducts, which is crucial for applications like antibody-drug conjugates that require long-term stability in circulation. nih.govd-nb.info

| Instability Issue | Mechanism | Mitigation Strategy | Resulting Structure |

| Thiol Exchange | Retro-Michael reaction followed by addition of a different thiol (e.g., GSH). nih.govd-nb.info | Hydrolysis of the succinimide ring. | Stable, ring-opened thioether. d-nb.infofrontiersin.org |

| Thiol Exchange | Retro-Michael reaction. nih.govd-nb.info | Intramolecular transcyclization reaction with a nearby cysteine. | Stable six-membered ring locking the thioether bond. nih.govd-nb.info |

Hydrolysis-Induced Stabilization of Thiosuccinimide Linkages

The reaction of a thiol, such as the cysteine residue in glutathione, with a maleimide results in a thiosuccinimide adduct. springernature.com This conjugate, however, is not always stable and can undergo a retro-Michael reaction, reverting to the original thiol and maleimide. springernature.comresearchgate.net This process is a significant drawback in applications like antibody-drug conjugates (ADCs), where premature release of the drug can occur. nih.govscite.aiacs.org

A key strategy to overcome this instability is the hydrolysis of the thiosuccinimide ring. springernature.comchemrxiv.org The ring-opened product, a succinamic acid thioether, is resistant to the retro-Michael reaction, thus forming a stable, effectively permanent linkage. frontiersin.orgspringernature.com This hydrolysis can occur spontaneously, but the rate is often slow. Research has focused on accelerating this stabilizing reaction.

Several factors influence the rate of thiosuccinimide hydrolysis:

pH: Hydrolysis is generally favored at neutral or slightly alkaline pH. nih.govnih.gov

Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the maleimide nitrogen can accelerate hydrolysis. ucl.ac.ukd-nb.info Studies have shown a correlation between the electron-withdrawing power of N-substituents and the rate of hydrolysis. ucl.ac.ukacs.org

Local Microenvironment: For protein conjugates, the local environment around the conjugation site, such as the presence of positively charged amino acid residues, can promote rapid ring hydrolysis. ucl.ac.uk

Mechanical Force: Single-molecule force spectroscopy has revealed that mechanical stretching can promote the hydrolysis of the thiosuccinimide ring over the competing retro-Michael reaction, offering a mechanochemical approach to stabilization. springernature.com